Molecular Weight Advantage for CNS Drug Design: CAS 888-19-7 vs. 3-Ethyl and 5-Methoxy Analogs
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (MW 228.29) possesses a molecular weight approximately 10% lower than its closest commercially available analogs: 3-ethyl-1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one (CAS 88115-34-8, MW 256.34) and 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one (GR 135533, CAS 190328-45-1, MW 258.32) [1]. This reduced mass places CAS 888-19-7 well below the Lipinski cutoff of 500 Da and provides a favorable starting point for lead optimization where lower molecular weight correlates with improved CNS penetration [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 228.29 |
| Comparator Or Baseline | CAS 88115-34-8: 256.34; CAS 190328-45-1: 258.32 |
| Quantified Difference | CAS 888-19-7 is 28.05 g/mol lower than 3-ethyl analog and 30.03 g/mol lower than 5-methoxy analog |
| Conditions | Computed molecular weight (PubChem data) |
Why This Matters
Lower molecular weight is a key determinant of passive blood-brain barrier permeability; for CNS-targeted programs, CAS 888-19-7 offers a 10-12% mass advantage over the two nearest analogs.
- [1] PubChem Compound Summary for CID 295642, CID 88115-34-8, and CID 190328-45-1. National Center for Biotechnology Information (2026). View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
